molecular formula C19H19ClN2O7S2 B2542581 Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-97-2

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2542581
CAS No.: 899971-97-2
M. Wt: 486.94
InChI Key: IFFQMMZSGLRBDY-UHFFFAOYSA-N
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Description

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of various functional groups, such as the sulfonyl, methoxy, and carboxylate groups, makes this compound highly versatile and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate starting materials under controlled conditions, followed by functional group modifications through various chemical reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives and sulfonyl-containing heterocycles. Examples include:

Uniqueness

What sets Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and methoxy groups, along with the tetrahydropyrimidine ring, makes this compound particularly versatile and valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O7S2/c1-27-12-5-4-10(8-13(12)28-2)17-16(18(23)29-3)11(21-19(24)22-17)9-31(25,26)15-7-6-14(20)30-15/h4-8,17H,9H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQMMZSGLRBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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